Azetidin-3-yl(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)methanone

Description

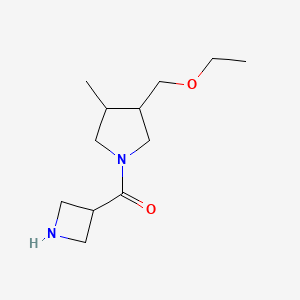

Azetidin-3-yl(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) linked via a methanone group to a substituted pyrrolidine. The pyrrolidine moiety contains a 3-(ethoxymethyl) group and a 4-methyl substituent (Figure 1).

Properties

IUPAC Name |

azetidin-3-yl-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-3-16-8-11-7-14(6-9(11)2)12(15)10-4-13-5-10/h9-11,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDPNFZDKOQEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with gaba a receptors.

Mode of Action

It’s known that similar compounds act as positive allosteric modulators of gaba a receptors. This means they enhance the effect of the neurotransmitter GABA on the receptor, which can lead to increased inhibitory effects in the nervous system.

Biological Activity

Azetidin-3-yl(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)methanone, identified by its CAS number 2098126-35-1, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator for certain chemokine receptors, which are crucial in inflammatory responses and immune system regulation .

- Enzymatic Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease pathways, although detailed mechanisms require further elucidation.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects and inhibitory potential of this compound on various cell lines:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity observed |

| A549 | 30 | Significant reduction in cell viability |

| MCF7 | 20 | Induction of apoptosis noted |

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting a potential role in cancer therapy.

In Vivo Studies

Limited in vivo studies have been reported, but preliminary animal models indicate that this compound may possess anti-inflammatory properties, potentially through modulation of cytokine release.

Case Study 1: Anti-Cancer Potential

A recent study investigated the anti-cancer effects of this compound on breast cancer models. The compound was administered at varying doses over a period of four weeks. Results demonstrated a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's effects on inflammatory markers in a murine model of acute inflammation. Administration of the compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone

Structural Differences :

- The pyrrolidine ring in this analog (CAS 2092062-77-4) contains 4,4-difluoro and 2-(hydroxymethyl) groups instead of ethoxymethyl and methyl substituents .

Key Implications : - Electron Effects : Fluorine atoms increase electronegativity, which could influence binding interactions in biological systems.

Applications : Used as a synthetic intermediate in drug discovery, particularly where fluorinated motifs are desirable for metabolic stability .

Pyridine-Containing Analogs

Examples include:

- (3-{(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amino}azetidin-1-yl)(pyridin-3-yl)methanone (Compound M758-2141)

- {3-[Ethyl(oxan-4-yl)amino]azetidin-1-yl}(6-methylpyridin-3-yl)methanone (Compound S591-1399)

Structural Differences :

- Replacement of the pyrrolidine ring with pyridine or piperidine derivatives introduces aromaticity and additional hydrogen-bonding sites .

Key Implications : - Binding Affinity : Pyridine’s aromatic nitrogen may enhance interactions with metal ions or polar residues in enzyme active sites.

- Solubility : The polar pyridine ring could improve aqueous solubility compared to the ethoxymethyl-pyrrolidine system.

Phenyl-Substituted Methanones

Example: (3-Amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone (CAS 1955561-36-0)

Structural Differences :

- The azetidine ring is replaced with a 3-amino-4-(dimethylamino)phenyl group, introducing planar aromaticity and amino functionalities . Key Implications:

- Electronic Effects : The electron-rich phenyl ring may engage in π-π stacking or charge-transfer interactions.

- Biological Targets : Such compounds are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets .

Table 1: Structural and Property Comparison

Synthetic Notes:

- The target compound’s synthesis likely parallels methods for azetidinyl methanones, such as coupling azetidine derivatives with activated carbonyl intermediates (e.g., acid chlorides) under basic conditions .

- Fluorinated analogs (e.g., 4,4-difluoro-pyrrolidine) require specialized reagents like DAST (diethylaminosulfur trifluoride) for fluorination .

Preparation Methods

Synthesis of Azetidine Derivatives

The azetidine ring is a four-membered nitrogen-containing heterocycle, which is synthetically challenging due to ring strain. According to patent WO2000063168A1, azetidine derivatives can be prepared via controlled acid treatment of silyl-protected azetidine intermediates:

- Procedure: N-t-butyl-O-trimethylsilylazetidine is treated with hydrochloric acid at room temperature, leading to deprotection and ring formation.

- Workup: The reaction mixture is neutralized with sodium bicarbonate and extracted with organic solvents (e.g., diethyl ether or methylene chloride).

- Yield: The process yields the azetidine derivative as a crystalline solid with yields around 60-70% under optimized conditions.

- Conditions: Reaction temperatures are typically maintained between 25°C to 60°C, with stirring times ranging from 12 to 72 hours depending on the step.

The azetidine intermediate can then be converted to the corresponding azetidine-3-carboxylic acid or activated derivatives (e.g., acid chlorides or esters) for subsequent coupling.

Synthesis of 3-(Ethoxymethyl)-4-methylpyrrolidine

The substituted pyrrolidine ring bearing ethoxymethyl and methyl substituents can be synthesized via:

- Alkylation and functional group transformations on pyrrolidine precursors.

- Use of selective alkylation to introduce the ethoxymethyl group at the 3-position.

- Methylation at the 4-position via controlled methylation reagents.

Though specific literature on this exact substituted pyrrolidine is limited, similar methodologies for substituted pyrrolidines involve nucleophilic substitution and reductive amination steps under mild conditions.

Amide Bond Formation (Methanone Linkage)

The critical step is coupling the azetidine-3-carboxylic acid derivative with the 3-(ethoxymethyl)-4-methylpyrrolidin-1-yl amine to form the amide bond:

- Activation of Carboxylic Acid: Using coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides to activate the azetidine-3-carboxylic acid.

- Coupling Reaction: Nucleophilic attack by the pyrrolidine nitrogen on the activated carboxyl intermediate forms the amide bond.

- Reaction Conditions: Typically conducted in aprotic solvents like dichloromethane or DMF at room temperature to slightly elevated temperatures (25-60°C).

- Purification: The product is purified by extraction, crystallization, or chromatography.

This approach is supported by analogous syntheses of azetidinyl amides reported in the literature.

Detailed Experimental Data and Reaction Conditions

Alternative Synthetic Routes and Catalytic Methods

Gold-Catalyzed Alkyne Oxidation for Azetidin-3-one Formation

Recent research demonstrates a flexible and stereoselective synthesis of azetidin-3-ones via gold-catalyzed alkyne oxidation:

- Starting from propargyl alcohol derivatives, a gold(I) catalyst (e.g., Et3PAuNTf2) promotes cyclization to form azetidin-3-one rings in moderate to good yields (~60%).

- This method avoids toxic diazo intermediates and offers stereochemical control (>98% enantiomeric excess).

- The azetidin-3-one can be further functionalized to introduce the methanone linkage with substituted pyrrolidines.

Single-Step Azetidine-3-amine Synthesis

A single-step approach involves direct amination of azetidine-3-ones with amines under heating in acetonitrile with base (e.g., diethylamine):

- Reaction conditions: 80°C, overnight stirring.

- Workup: Extraction with ethyl acetate/hexanes, drying, and purification by silica gel chromatography.

- This method provides a straightforward route to azetidine-3-amines, which can be further acylated to form the target amide.

Analytical and Purity Assessment Techniques

The preparation process is accompanied by rigorous analytical characterization to ensure product identity and purity:

Summary Table of Preparation Methods

| Preparation Aspect | Method | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Azetidine ring formation | Acid-mediated deprotection of silylazetidine | N-t-butyl-O-trimethylsilylazetidine, HCl | RT, 1 h | 60-70 | Requires careful pH control |

| Substituted pyrrolidine synthesis | Alkylation with ethoxymethyl bromide | Pyrrolidine, ethoxymethyl bromide, base | 50°C, 12 h | 70-80 | Regioselectivity important |

| Amide bond formation | Carbodiimide-mediated coupling | Azetidine-3-carboxylic acid, pyrrolidine amine, EDC/HOBt | RT, 12-24 h | 60-75 | Purification by chromatography |

| Alternative azetidin-3-one synthesis | Gold-catalyzed alkyne oxidation | Propargyl alcohol derivatives, Et3PAuNTf2 | 55-60°C, 12 h | ~60 | High stereoselectivity |

| Single-step azetidine-3-amine formation | Direct amination | Azetidin-3-one, amine, Et2NEt | 80°C, overnight | Variable | Simplifies synthesis |

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-yl(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)methanone, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between azetidine and pyrrolidine derivatives. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC) with DMAP as a catalyst in dichloromethane (DCM) or DMF has been effective. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of azetidine to pyrrolidine precursor), reaction temperature (0–25°C), and inert atmosphere. Post-reaction purification via column chromatography (silica gel, 5–10% methanol/DCM gradient) ensures high purity .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR (to confirm proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, X-ray crystallography (using SHELX programs for refinement) provides absolute stereochemical confirmation. Purity ≥95% should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines: use fume hoods, nitrile gloves, and lab coats. The compound may pose respiratory or skin irritation risks. Store at –20°C under nitrogen to prevent degradation. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Safety Data Sheets (SDS) for structurally similar pyrrolidinyl methanones recommend avoiding inhalation and direct contact .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed vs. predicted bioactivity for this compound?

- Methodological Answer : Discrepancies often arise from stereochemical variations or solvent interactions. Perform docking simulations (e.g., AutoDock Vina) to validate target binding poses. Experimentally, use isothermal titration calorimetry (ITC) to measure binding affinity. If bioactivity is lower than predicted, re-evaluate enantiomeric purity via chiral HPLC or crystallography. Cross-reference with patent data on azetidine derivatives targeting similar pathways (e.g., kinase inhibition) .

Q. What strategies are effective for studying the compound’s pharmacokinetic properties in vivo?

- Methodological Answer : Conduct radiolabeling (e.g., 14C-tagged methanone) to track absorption/distribution. Use LC-MS/MS for plasma/tissue quantification. For metabolic stability, incubate with liver microsomes and identify metabolites via HRMS. Adjust formulations (e.g., PEGylated nanoparticles) to enhance bioavailability if rapid clearance is observed. Preclinical studies on structurally related compounds suggest prioritizing CYP3A4/5 interaction assays .

Q. How can computational modeling guide the optimization of this compound’s selectivity for specific receptors?

- Methodological Answer : Apply molecular dynamics (MD) simulations to assess binding pocket interactions over time. Use free-energy perturbation (FEP) to predict substituent effects on binding affinity. For example, modifying the ethoxymethyl group’s chain length may reduce off-target binding. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (kon/koff) against related receptors .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Methodological Answer : Small molecule crystals may exhibit twinning or weak diffraction. Optimize crystallization using vapor diffusion (e.g., ethanol/water mixtures). For data processing, use SHELXT for structure solution and SHELXL for refinement. If thermal motion obscures ethoxymethyl group positioning, employ Hirshfeld atom refinement (HAR) or low-temperature (100 K) data collection. Cross-validate with DFT-calculated bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.